3-アミノピロリジン

概要

説明

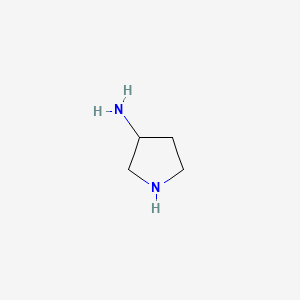

3-Aminopyrrolidine is a heterocyclic organic compound with the molecular formula C4H10N2. It is a derivative of pyrrolidine, featuring an amino group attached to the third carbon of the pyrrolidine ring. This compound is significant in various fields, including pharmaceuticals, agrochemicals, and organic synthesis, due to its versatile reactivity and biological activity .

科学的研究の応用

3-Aminopyrrolidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

Medicine: It is a key intermediate in the synthesis of quinolone antibiotics and other therapeutic agents.

Industry: 3-Aminopyrrolidine is utilized in the production of agrochemicals, dyes, and fragrances

作用機序

Mode of Action

It is known that the compound acts as an agonist for the orexin receptors . This means that it binds to these receptors and activates them, leading to a physiological response. The binding of 3-Aminopyrrolidine to the orexin receptors could potentially stimulate the production of orexins, thereby influencing sleep-wake cycles and other physiological processes .

Biochemical Pathways

3-Aminopyrrolidine is believed to affect the PI3K/Akt signaling pathway . This pathway plays a key role in cellular processes such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking . It is also involved in the inhibition of the Abelson murine leukemia viral oncogene homolog (ABL) kinase .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the compound shows better anticancer activities, which might result from the main block of pi3k/akt signaling pathway and the inhibition of abl kinase .

Action Environment

It is known that the compound is used as an intermediate in drug synthesis , suggesting that its action could be influenced by the conditions under which it is synthesized and stored.

生化学分析

Biochemical Properties

3-Aminopyrrolidine plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, 3-Aminopyrrolidine is known to interact with enzymes involved in the synthesis of antimicrobial agents, enhancing their activity against gram-positive bacteria . The nature of these interactions often involves the formation of hydrogen bonds and electrostatic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.

Cellular Effects

The effects of 3-Aminopyrrolidine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Aminopyrrolidine has been shown to affect the activity of BACE1, an enzyme involved in the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease . By inhibiting BACE1, 3-Aminopyrrolidine can reduce the production of amyloid-beta peptides, thereby potentially mitigating the progression of Alzheimer’s disease.

Molecular Mechanism

At the molecular level, 3-Aminopyrrolidine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the binding of 3-Aminopyrrolidine to BACE1 results in the inhibition of the enzyme’s activity, thereby reducing the cleavage of amyloid precursor protein and the subsequent formation of amyloid-beta peptides . This interaction is primarily mediated by hydrogen bonds and hydrophobic interactions, which stabilize the inhibitor-enzyme complex.

Temporal Effects in Laboratory Settings

The effects of 3-Aminopyrrolidine over time in laboratory settings have been extensively studied. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that 3-Aminopyrrolidine can have sustained effects on cellular function, particularly in in vitro models of neurodegenerative diseases. These effects include the prolonged inhibition of BACE1 activity and the consequent reduction in amyloid-beta peptide levels.

Dosage Effects in Animal Models

The effects of 3-Aminopyrrolidine vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as the inhibition of BACE1 and the reduction of amyloid-beta peptide levels . At high doses, 3-Aminopyrrolidine can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s ability to cross the blood-brain barrier and accumulate in the brain and liver.

Metabolic Pathways

3-Aminopyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized in the liver, where it undergoes oxidative deamination and subsequent conjugation with glucuronic acid . These metabolic processes result in the formation of water-soluble metabolites that are excreted in the urine. The effects of 3-Aminopyrrolidine on metabolic flux and metabolite levels are significant, as the compound can modulate the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of 3-Aminopyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. The compound is readily absorbed through the gastrointestinal tract and distributed throughout the body, including the brain . It interacts with various transporters, such as the organic cation transporter, which facilitates its uptake into cells. The localization and accumulation of 3-Aminopyrrolidine in specific tissues, such as the brain and liver, are influenced by its binding to plasma proteins and cellular transporters.

Subcellular Localization

The subcellular localization of 3-Aminopyrrolidine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular metabolism . Additionally, 3-Aminopyrrolidine can be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization mechanisms ensure that 3-Aminopyrrolidine exerts its effects in the appropriate cellular context.

準備方法

Synthetic Routes and Reaction Conditions: 3-Aminopyrrolidine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 3-pyrrolidinone using ammonia and a hydrogenation catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature to achieve optimal yields .

Industrial Production Methods: In industrial settings, 3-Aminopyrrolidine is often produced via the reductive amination of pyrrolidine-3-carboxylic acid. This process involves the reaction of pyrrolidine-3-carboxylic acid with ammonia and a reducing agent like sodium cyanoborohydride. The reaction is conducted in an inert atmosphere to prevent oxidation and ensure high purity of the final product .

化学反応の分析

Types of Reactions: 3-Aminopyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines.

Substitution: Various substituted pyrrolidines.

類似化合物との比較

Pyrrolidine: Lacks the amino group, making it less reactive in certain chemical reactions.

4-Aminopyrrolidine: The amino group is attached to the fourth carbon, leading to different reactivity and biological activity.

2-Aminopyridine: Contains a pyridine ring instead of a pyrrolidine ring, resulting in distinct chemical properties

Uniqueness: 3-Aminopyrrolidine is unique due to its specific placement of the amino group, which imparts distinct reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals .

生物活性

3-Aminopyrrolidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 3-aminopyrrolidine, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

3-Aminopyrrolidine is characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms, with an amino group attached at the third position. This unique structure allows it to interact with various biological targets, making it a valuable scaffold for drug development.

Research has demonstrated that 3-aminopyrrolidine derivatives exhibit significant biological activities through various mechanisms:

- Kinase Inhibition : Certain derivatives have been identified as dual inhibitors of Abl and PI3K kinases, which are crucial in cancer signaling pathways. These compounds showed promising cytotoxicity against K562 leukemia cells, indicating potential applications in cancer therapy .

- Chemokine Receptor Modulation : 3-Aminopyrrolidine derivatives have been evaluated for their antagonistic activity against human chemokine receptor 2 (CCR2). Structure-activity relationship studies revealed that modifications can enhance their potency as CCR2 antagonists, suggesting therapeutic applications in inflammatory diseases .

Cytotoxicity and Anticancer Activity

A study reported the synthesis of novel 3-aminopyrrolidine derivatives that demonstrated significant cytotoxic effects against K562 leukemia cells. The compounds were found to inhibit both Abl and PI3K kinases, although they did not induce apoptosis, indicating alternative mechanisms of cytotoxicity .

Chemokine Receptor Antagonism

Another research highlighted the synthesis of 3-aminopyrrolidine derivatives with enhanced antagonistic activity against CCR2. Among the synthesized compounds, specific piperazine derivatives exhibited high potency, which could be beneficial in treating diseases associated with chemokine signaling .

Data Table: Summary of Biological Activities

| Compound Derivative | Target | Activity | Reference |

|---|---|---|---|

| 5k | Abl/PI3K | Cytotoxicity against K562 | |

| Piperazine Compounds | CCR2 | High antagonistic activity | |

| 3-Aminopyrrolidine | Various Kinases | Moderate inhibition |

Case Study 1: Dual Kinase Inhibition

A series of compounds based on 3-aminopyrrolidine were synthesized and screened for their ability to inhibit Abl and PI3K kinases. The lead compound demonstrated a significant reduction in cell viability in K562 cells, emphasizing the potential for developing novel anticancer agents targeting these pathways.

Case Study 2: CCR2 Antagonism

In a separate study focused on inflammatory diseases, several 3-aminopyrrolidine derivatives were tested for their ability to block CCR2 activity. The results indicated that specific modifications to the core structure could drastically improve antagonistic potency, paving the way for new treatments for conditions like rheumatoid arthritis.

特性

IUPAC Name |

pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c5-4-1-2-6-3-4/h4,6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXSWUFDCSEIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70276538, DTXSID10869408 | |

| Record name | 3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79286-79-6 | |

| Record name | 3-Aminopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70276538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-aminopyrrolidine?

A1: The molecular formula of 3-aminopyrrolidine is C4H10N2, and its molecular weight is 86.14 g/mol.

Q2: Is there any spectroscopic data available for 3-aminopyrrolidine?

A2: While specific spectroscopic data may vary depending on the derivative and experimental conditions, studies have utilized 1H, 13C, and 6Li NMR spectroscopy to analyze 3AP lithium amides and their complexes with alkyllithiums. [, , ] This technique has been crucial in understanding the structure and behavior of these complexes in solution.

Q3: What is the significance of 3-aminopyrrolidine in organic synthesis?

A3: 3-Aminopyrrolidine derivatives, particularly their lithium amides (3APLi's), have emerged as valuable chiral ligands in asymmetric synthesis. [, ] They are particularly useful in enantioselective additions of alkyllithiums to aldehydes, leading to the formation of chiral alcohols.

Q4: How do 3-aminopyrrolidine lithium amides facilitate enantioselective reactions?

A4: 3APLi's form chiral noncovalent complexes with alkyllithiums, creating a well-defined chiral environment around the reactive species. [, ] This complexation influences the approach of the electrophile (e.g., aldehyde) during the reaction, favoring the formation of one enantiomer over the other.

Q5: What factors influence the enantioselectivity of reactions involving 3-aminopyrrolidine lithium amides?

A5: Research indicates that the steric bulk of the substituent on the lateral 3-amino group of 3AP significantly affects the enantiomeric excess of the product. [] Bulky substituents generally enhance enantioselectivity. Additionally, the solvent used in the reaction can also influence selectivity. []

Q6: Has 3-aminopyrrolidine been used in any other catalytic applications?

A6: Yes, besides their use as chiral ligands for alkyllithiums, 3AP derivatives have also shown promise as catalysts in organocatalytic reactions. For instance, (S)-(N,N,N’)-trimethyl-3-aminopyrrolidine has been successfully employed as a catalyst in the Morita-Baylis-Hillman reaction, achieving enantiomeric excesses up to 73%. []

Q7: How has computational chemistry contributed to the understanding of 3-aminopyrrolidine's properties and reactivity?

A7: Density Functional Theory (DFT) computations have been valuable in elucidating the structure and stability of 3APLi complexes with alkyllithiums and lithium halides. [, ] These computational studies complement experimental NMR data and provide insights into the aggregation behavior and reactivity of these complexes.

Q8: Have any Quantitative Structure-Activity Relationship (QSAR) studies been conducted on 3-aminopyrrolidine derivatives?

A8: Yes, 3D-QSAR studies, employing CoMFA and CoMSIA methodologies, have been performed on a series of (R)-3-aminopyrrolidine derivatives as CCR2B receptor antagonists. [] These studies revealed crucial structural features contributing to the inhibitory potency of these molecules, guiding the design of novel CCR2B antagonists.

Q9: How do structural modifications to the 3-aminopyrrolidine scaffold affect its biological activity?

A9: Research on 3AP derivatives as CCR2B antagonists has shown that modifications to the 3-aminopyrrolidine core significantly impact their activity. [] The presence of specific steric, electrostatic, hydrophobic, and hydrogen-bonding features, as revealed by QSAR studies, are crucial for optimal binding and inhibition.

Q10: Are there specific examples of how structural changes in 3-aminopyrrolidine derivatives affect their biological activity?

A10: Studies on quinolone antibacterials containing the 3-aminopyrrolidine moiety demonstrated that C-alkylation at the 4-position enhances both in vitro and in vivo antibacterial activity. [] Specifically, the (S)-5-amino-7-(7-amino-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid (15b) exhibited potent activity against various bacteria, including quinolone-resistant strains. []

Q11: What are some common synthetic routes to access 3-aminopyrrolidine and its derivatives?

A11: Several methods have been reported for the synthesis of 3AP derivatives. Some commonly employed strategies include:

- Starting from L-aspartic acid: This method offers an economical route to optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate. []

- Rearrangement of 2-aminomethylazetidines: This approach, mediated by boron trifluoride, provides access to enantiopure 3-aminopyrrolidines. []

- Cyclization of 3-benzylaminopropionate: This method involves a multi-step sequence of N-alkylation, Dieckmann cyclization, decarboxylation, oximation, and catalytic hydrogenation to afford 3-aminopyrrolidine dihydrochloride. [, ]

Q12: Are there methods to enhance the stability or reactivity of 3-aminopyrrolidine lithium amides?

A12: Research suggests that the presence of lithium halides, such as LiCl or LiBr, can protect 3APLi from hydrolysis. [] Mass spectrometry and DFT studies indicate that the aggregation of 3APLi with these strongly polar partners enhances its stability.

Q13: How can one obtain optically pure 3-aminopyrrolidine?

A13: Optical resolution is crucial for obtaining enantiomerically pure 3AP, which is essential for its application in asymmetric synthesis. Methods for resolving racemic 3AP include:

- Formation of diastereomeric salts: Reacting racemic 3AP with optically active resolving agents, such as tartaric acid [, ] or 2-methoxyphenylacetic acid, [, ] leads to the formation of diastereomeric salts that can be separated by crystallization.

- Enzymatic resolution using ω-transaminases: This approach utilizes the stereoselectivity of ω-transaminases to selectively convert one enantiomer of 3AP, leaving the other enantiomer enriched. [, , ] Protecting groups on the nitrogen atom of 3AP can significantly enhance the rate and enantioselectivity of this resolution process. []

Q14: Besides asymmetric synthesis, are there other potential applications for 3-aminopyrrolidine derivatives?

A14: Yes, the biological activity of some 3AP derivatives makes them attractive targets for medicinal chemistry. For example:

- CCR2 antagonists: (R)-3-aminopyrrolidine derivatives have shown potential as antagonists of the CCR2B receptor, a chemokine receptor involved in inflammatory processes. [] These molecules hold promise for treating inflammatory diseases.

- Antifilarial agents: 3-Aminopyrrolidines bearing acyl substituents have demonstrated potent microfilaricidal activity in the Litomosoides carinii gerbil test system. [] These findings highlight their potential as lead compounds for developing new antifilarial drugs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。